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Compound of Interest
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Abstract

SK-575 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the
targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1). As a key enzyme in DNA
damage repair, PARPL1 is a validated therapeutic target in oncology. SK-575 offers a distinct
mechanism of action compared to traditional PARP inhibitors by inducing the selective
degradation of the PARP1 protein. This technical guide provides a comprehensive overview of
SK-575, including its chemical properties, mechanism of action, and preclinical data. Detailed
experimental protocols for key assays and a summary of its efficacy in relevant cancer models
are presented to support further research and development.

Core Compound Information

SK-575 is a heterobifunctional molecule that links a PARP1 inhibitor moiety to a ligand for an
E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce targeted
protein degradation.
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Property Value

CAS Number 2523016-96-6
Molecular Weight 876.97 g/mol

Molecular Formula Ca7Hs3FNsOs

Mechanism of Action: Targeted Degradation of
PARP1

SK-575 functions as a PARP1 degrader by inducing proximity between PARP1 and the
Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the
ubiquitination of PARP1, marking it for subsequent degradation by the proteasome. This
degradation mechanism is distinct from the catalytic inhibition of PARP1 by small molecule
inhibitors. By eliminating the PARP1 protein, SK-575 can overcome resistance mechanisms
associated with PARP inhibitors and may offer a more durable therapeutic response.[1][2]
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Figure 1. Signaling pathway of SK-575-mediated PARP1 degradation.

In Vitro Efficacy

SK-575 has demonstrated potent and specific degradation of PARP1 in various human cancer
cell lines, particularly those with BRCA1/2 mutations.[1][2]

PARP1 Degradation
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The ability of SK-575 to induce PARP1 degradation is quantified by the DCso value, which
represents the concentration of the compound that results in 50% degradation of the target

protein.
Cell Line Cancer Type BRCA Status DCso (nM)
MDA-MB-436 Breast Cancer BRCA1 mutant 1.26
Capan-1 Pancreatic Cancer BRCAZ2 mutant 6.72
SW620 Colorectal Cancer Not specified 0.509

Cell Viability Inhibition

The anti-proliferative activity of SK-575 is determined by its ICso value, the concentration at

which 50% of cell growth is inhibited.

Cell Line Cancer Type BRCA Status ICs0 (NM)
MDA-MB-436 Breast Cancer BRCA1 mutant 19+6
Capan-1 Pancreatic Cancer BRCAZ2 mutant 5612

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that SK-575 effectively inhibits

tumor growth.

Tumor Growth Inhibition

In a Capan-1 (BRCA2-mutated pancreatic cancer) xenograft model, intraperitoneal (IP)

administration of SK-575 once daily for five days resulted in significant tumor growth inhibition.

[2]

Treatment Group Dosage Tumor Growth Inhibition
SK-575 25 mg/kg Significant
SK-575 50 mg/kg Significant
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Pharmacokinetics in Mice

Pharmacokinetic studies in female ICR mice following a single intraperitoneal injection of 25
mg/kg SK-575 demonstrated sufficient plasma exposure to induce PARP1 degradation in
SW620 xenograft tumor tissue for over 24 hours.[2]

Parameter Value

Dose 25 mg/kg (IP)

Sufficient Plasma Exposure > 24 hours

PARP1 Degradation in Tumor Sustained for > 24 hours

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SK-575.

In Vitro Studies In Vivo Studies

Cell Culture Xenograft Model Development
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Figure 2. General experimental workflow for the evaluation of SK-575.

Western Blot Analysis for PARP1 Degradation

Objective: To determine the concentration-dependent degradation of PARP1 in cancer cells
following treatment with SK-575.

Materials:

Cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620)
o Cell culture medium and supplements

e SK-575

e Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibody against PARP1

e Primary antibody against a loading control (e.g., GAPDH or (3-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate
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e Imaging system
Protocol:

o Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
Treat the cells with a serial dilution of SK-575 (e.g., 0.01 nM to 10,000 nM) for 24 hours.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

» Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE
by adding Laemmli buffer and boiling.

o SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to
a membrane.

e Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

o

o Detection: Add the chemiluminescent substrate and capture the signal using an imaging
system.

e Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading
control. Calculate the percentage of PARP1 degradation relative to the vehicle-treated
control to determine the DCso value.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of SK-575 on cancer cells.
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Materials:

e Cancer cell lines

o Cell culture medium and supplements

e SK-575

o 96-well plates

o Cell viability reagent (e.g., CellTiter-Glo® or MTT)

e Plate reader

Protocol:

o Cell Seeding: Seed cells in 96-well plates at an appropriate density.

o Treatment: After 24 hours, treat the cells with a serial dilution of SK-575.
 Incubation: Incubate the plates for a specified period (e.g., 72 hours).

o Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
* Measurement: Measure the luminescence or absorbance using a plate reader.

e Analysis: Normalize the data to the vehicle-treated control and calculate the 1Cso value using
a non-linear regression model.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of SK-575 in a mouse model.
Materials:
e Immunocompromised mice (e.g., nude mice)

e Cancer cell line (e.g., Capan-1)
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Matrigel (optional)

SK-575

Vehicle control

Calipers for tumor measurement

Animal balance

Protocol:

Tumor Implantation: Subcutaneously inject cancer cells (resuspended in PBS or a mixture
with Matrigel) into the flank of the mice.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable
size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

Dosing: Administer SK-575 (e.g., 25 mg/kg and 50 mg/kg) and vehicle control via the desired
route (e.g., IP) according to the specified schedule (e.g., once daily for 5 days).

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of
the study period.

Analysis: Compare the tumor growth curves between the treatment and control groups to
determine the tumor growth inhibition.

Conclusion

SK-575 is a promising PARP1-targeting PROTAC with potent in vitro and in vivo anti-cancer

activity, particularly in models with BRCA mutations. Its mechanism of inducing PARP1

degradation offers a potential advantage over traditional PARP inhibitors. The data and

protocols presented in this guide provide a solid foundation for further investigation into the

therapeutic potential of SK-575.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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